molecular formula C5H8N4 B3051268 5-Methylpyrazine-2,3-diamine CAS No. 32493-82-6

5-Methylpyrazine-2,3-diamine

Cat. No.: B3051268
CAS No.: 32493-82-6
M. Wt: 124.14 g/mol
InChI Key: BVAHUNYSYHYRFT-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2,3-diamine is an organic compound with the molecular formula C5H8N4. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by a pyrazine ring substituted with a methyl group at the 5-position and amino groups at the 2- and 3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2,3-diamine typically involves the reaction of 2,3-diaminopyrazine with methylating agents. One common method is the methylation of 2,3-diaminopyrazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through a catalytic process involving the condensation of appropriate diamines with methylating agents. Catalysts such as copper-chromium or palladium can be used to enhance the reaction efficiency and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted pyrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Methylpyrazine-2,3-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Methylpyrazine: Similar structure but with a methyl group at the 2-position.

    2,3-Diaminopyrazine: Lacks the methyl group at the 5-position.

    2,5-Dimethylpyrazine: Contains two methyl groups at the 2- and 5-positions.

Uniqueness: 5-Methylpyrazine-2,3-diamine is unique due to the presence of both amino groups and a methyl group on the pyrazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-methylpyrazine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHUNYSYHYRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451565
Record name 5-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-82-6
Record name 5-methylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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